molecular formula C15H16O2 B14677705 2-Methylpropyl naphthalene-1-carboxylate CAS No. 32461-86-2

2-Methylpropyl naphthalene-1-carboxylate

Cat. No.: B14677705
CAS No.: 32461-86-2
M. Wt: 228.29 g/mol
InChI Key: ZMNJWSHRBLQOSM-UHFFFAOYSA-N
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Description

2-Methylpropyl naphthalene-1-carboxylate is a synthetic naphthalene derivative of interest in organic and medicinal chemistry research. Naphthalene-based compounds are frequently explored as key synthetic intermediates or building blocks for the development of more complex molecular structures . For instance, related naphthalene carboxylates and their derivatives serve as precursors in the synthesis of fused polycyclic systems like naphthoimidazoles, which are studied for their potential photophysical properties and sensing capabilities . The structural motif of naphthalene is also prevalent in research areas involving fluorescent tags, dyes, and the study of supramolecular interactions . Researchers value these compounds for constructing molecular architectures with specific electronic characteristics or for use in material science applications. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

32461-86-2

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-methylpropyl naphthalene-1-carboxylate

InChI

InChI=1S/C15H16O2/c1-11(2)10-17-15(16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3

InChI Key

ZMNJWSHRBLQOSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl naphthalene-1-carboxylate typically involves the esterification of naphthalene-1-carboxylic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Naphthalene-1-carboxylic acid+2-MethylpropanolH2SO42-Methylpropyl naphthalene-1-carboxylate+H2O\text{Naphthalene-1-carboxylic acid} + \text{2-Methylpropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Naphthalene-1-carboxylic acid+2-MethylpropanolH2​SO4​​2-Methylpropyl naphthalene-1-carboxylate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl naphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1-carboxylic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 2-Methylpropyl naphthalene-1-methanol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Naphthalene-1-carboxylic acid

    Reduction: 2-Methylpropyl naphthalene-1-methanol

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

2-Methylpropyl naphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic esters with biological systems.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpropyl naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release naphthalene-1-carboxylic acid and 2-methylpropanol, which can then participate in various biochemical processes. The aromatic ring of the compound can also interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Naphthalene Derivatives

Compound Substituents Functional Groups
2-Methylpropyl naphthalene-1-carboxylate 1-carboxylate ester, 2-methylpropyl Ester, branched alkyl chain
Naphthalene Unsubstituted Aromatic hydrocarbon
1-Methylnaphthalene Methyl group at 1-position Alkyl-substituted PAH
2-Methylnaphthalene Methyl group at 2-position Alkyl-substituted PAH
Ethyl naphthalene-1-carboxylate 1-carboxylate ester, ethyl chain Ester, linear alkyl chain

For instance, naphthalene has a water solubility of ~30 mg/L, while methylnaphthalenes (e.g., 1-methylnaphthalene: ~25 mg/L) show reduced solubility due to hydrophobic methyl groups . The ester group may enhance solubility in polar solvents but reduce volatility compared to unsubstituted naphthalenes.

Toxicological Profiles

Table 2: Comparative Toxicity Data (Animal Studies)

Compound LD₅₀ (Oral, Rat) Key Health Effects
Naphthalene 490 mg/kg Hemolytic anemia, cataracts
1-Methylnaphthalene 1,200 mg/kg Respiratory irritation, liver damage
2-Methylnaphthalene 1,500 mg/kg Renal toxicity, neurotoxicity
This compound* Not available Predicted: Hepatic metabolism to naphthalene derivatives

*Note: Direct toxicity data for this compound are scarce. Its ester group may undergo hydrolysis to release naphthalene-1-carboxylic acid and isobutanol, both of which have established toxicological profiles. Naphthalene derivatives are associated with carcinogenicity (Group 2B by IARC) and oxidative stress in mammalian systems .

Environmental Behavior

Table 3: Environmental Persistence and Degradation

Compound Half-life (Soil) Bioaccumulation Factor (BCF)
Naphthalene 10–30 days 50–200
1-Methylnaphthalene 20–50 days 100–300
2-Methylnaphthalene 30–60 days 150–400
This compound* Estimated: 40–80 days Predicted: 200–500

However, ester hydrolysis in aquatic environments could mitigate long-term persistence .

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